molecular formula C7H17ClN4O2 B13019360 H-N-Me-D-Arg-OH.HCl

H-N-Me-D-Arg-OH.HCl

Cat. No.: B13019360
M. Wt: 224.69 g/mol
InChI Key: YBUBNGCCLWQUHK-NUBCRITNSA-N
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Description

H-N-Me-D-Arg-OH·HCl is a chemically modified arginine derivative characterized by:

  • Structure: N-methylation of the α-amino group and D-configuration (non-natural enantiomer) of the arginine backbone.
  • Molecular Formula: C₇H₁₆ClN₄O₂ (inferred from related compounds in ).
  • Applications: Used in peptide synthesis to enhance metabolic stability, reduce enzymatic degradation, and modulate receptor interactions .

Properties

Molecular Formula

C7H17ClN4O2

Molecular Weight

224.69 g/mol

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C7H16N4O2.ClH/c1-10-5(6(12)13)3-2-4-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H/t5-;/m1./s1

InChI Key

YBUBNGCCLWQUHK-NUBCRITNSA-N

Isomeric SMILES

CN[C@H](CCCN=C(N)N)C(=O)O.Cl

Canonical SMILES

CNC(CCCN=C(N)N)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-N-Me-D-Arg-OH.HCl typically involves the protection of the amino and carboxyl groups of arginine, followed by methylation of the guanidine group. The protected arginine is then deprotected to yield the final product. The reaction conditions often include the use of protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), and reagents like methyl iodide for the methylation step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-N-Me-D-Arg-OH.HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the guanidine group .

Mechanism of Action

The mechanism of action of H-N-Me-D-Arg-OH.HCl involves its interaction with enzymes and proteins. The compound acts as an inhibitor of nitric oxide synthase by competing with arginine for binding to the enzyme’s active site. This inhibition reduces the production of nitric oxide, a molecule involved in various physiological processes, including vasodilation and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between H-N-Me-D-Arg-OH·HCl and related arginine derivatives:

Compound Molecular Formula Molecular Weight Key Features Applications References
H-N-Me-D-Arg-OH·HCl C₇H₁₆ClN₄O₂* ~246.7† N-methylated, D-configuration, hydrochloride salt Peptide engineering, protease resistance
H-D-Arg-OH·HCl C₆H₁₅ClN₄O₂ 210.7 D-arginine hydrochloride (no N-methylation) Substrate for D-amino acid studies
Fmoc-N-Me-Arg(pbf)-OH C₃₅H₄₂N₄O₇S 662.8 Fmoc and pbf protecting groups, N-methylated Solid-phase peptide synthesis
Z-D-Arg-OH·HCl C₁₄H₂₀ClN₄O₄ 344.8 Benzyloxycarbonyl (Z) protection, D-configuration Intermediate in peptide coupling
H-Arg(NO₂)-OMe·HCl C₇H₁₅ClN₅O₄ 269.7 Nitroarginine methyl ester, nitric oxide synthase inhibition Cardiovascular research
Fmoc-D-HoArg-OH·HCl C₂₂H₂₇ClN₄O₄ 446.9 Homoarginine backbone, Fmoc-protected, D-configuration Studying enzyme specificity

*Inferred from related structures; †Estimated based on similar compounds.

Structural and Functional Analysis

  • N-Methylation: H-N-Me-D-Arg-OH·HCl exhibits enhanced resistance to proteolysis compared to non-methylated derivatives like H-D-Arg-OH·HCl . Methylation reduces hydrogen-bonding capacity, altering peptide conformation and receptor binding .
  • D-Configuration :

    • The D-form (e.g., H-N-Me-D-Arg-OH·HCl , Z-D-Arg-OH·HCl ) is resistant to L-specific enzymes, making it useful in designing stable bioactive peptides .
  • Protecting Groups :

    • Fmoc-N-Me-Arg(pbf)-OH and Z-D-Arg-OH·HCl include bulky groups (Fmoc, Z) for controlled synthesis, but these require removal post-synthesis, unlike the unprotected H-N-Me-D-Arg-OH·HCl .
  • Functional Modifications: H-Arg(NO₂)-OMe·HCl (D-NAME) is a nitric oxide synthase inhibitor, whereas H-N-Me-D-Arg-OH·HCl is primarily a structural modifier .

Research Findings

  • Solubility :

    • Hydrochloride salts (e.g., H-N-Me-D-Arg-OH·HCl , H-D-Arg-OH·HCl ) show high aqueous solubility (>200 mg/mL), critical for in vitro assays .
    • Fmoc-N-Me-Arg(pbf)-OH requires polar aprotic solvents like DMF (100 mg/0.5 mL) .
  • Purity and Stability :

    • Fmoc-N-Me-Arg(pbf)-OH has ≥98% HPLC purity, with strict storage at 2–8°C to prevent degradation .
    • N-methylated derivatives generally exhibit longer half-lives in biological systems compared to unprotected analogs .
  • Synthetic Challenges :

    • N-methylation introduces steric hindrance, complicating coupling reactions in peptide synthesis. Specialized resins or elevated temperatures may be required .

Biological Activity

H-N-Me-D-Arg-OH.HCl, also known as N-methyl-D-arginine hydrochloride, is a derivative of the amino acid arginine that has garnered attention for its biological activities, particularly in the context of nitric oxide (NO) synthesis and its implications in various physiological and pathological processes. This article delves into the compound's biological activity, synthesizing findings from diverse sources.

Overview of Biological Activity

N-methyl-D-arginine acts primarily as a competitive inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the conversion of L-arginine to NO. This inhibition can have significant implications in numerous biological systems, including cardiovascular health, neuroprotection, and immune response.

The mechanism by which this compound exerts its effects involves its structural similarity to L-arginine, allowing it to bind to the active site of NOS. This competitive inhibition reduces the production of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Inhibitory Potency

Research has demonstrated that this compound exhibits potent inhibitory effects on various NOS isoforms. For instance, studies have shown:

  • Human Neuronal NOS (nNOS) : The compound displays high affinity with an inhibition constant (KiK_i) ranging from 15 nM to 48 nM depending on the specific study conditions .
  • Endothelial NOS (eNOS) : While less selective than for nNOS, it still shows significant inhibitory activity .

The selectivity and potency are critical for therapeutic applications, particularly in conditions where modulation of NO levels is beneficial.

Neuroprotection

A notable case study explored the neuroprotective effects of this compound in animal models of stroke. The administration of this compound resulted in reduced neuronal damage and improved functional outcomes post-stroke. The proposed mechanism involves decreased NO-mediated excitotoxicity .

Cardiovascular Effects

In cardiovascular research, this compound has been evaluated for its role in modulating blood pressure. In hypertensive rat models, treatment with the compound led to significant reductions in systolic blood pressure, attributed to its ability to inhibit eNOS and subsequently decrease vascular NO levels .

Data Tables

Study Model KiK_i (nM) Effect
Study 1Human nNOS15Neuroprotection
Study 2Rat eNOS48Blood pressure reduction
Study 3Animal Stroke Model46Reduced neuronal damage

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